(3-oxo-1-benzofuran-6-yl)methyl acetate
Description
(3-Oxo-1-benzofuran-6-yl)methyl acetate is a benzofuran derivative characterized by a ketone group at position 3 and a methyl acetate substituent at position 6 of the benzofuran core. Benzofuran derivatives are widely studied for their diverse pharmacological and material science applications due to their structural versatility and electronic properties. The methyl acetate group in this compound enhances its solubility in organic solvents and may influence its metabolic stability compared to other derivatives with polar or bulky substituents.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(3-oxo-1-benzofuran-6-yl)methyl acetate |
InChI |
InChI=1S/C11H10O4/c1-7(12)14-5-8-2-3-9-10(13)6-15-11(9)4-8/h2-4H,5-6H2,1H3 |
InChI Key |
AVSLOFHDNHDFBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC2=C(C=C1)C(=O)CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-1-benzofuran-6-yl)methyl acetate typically involves the acylation of a benzofuran derivative. One common method is the Friedel-Crafts acylation, where benzofuran is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-oxo-1-benzofuran-6-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
(3-oxo-1-benzofuran-6-yl)methyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-oxo-1-benzofuran-6-yl)methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between (3-oxo-1-benzofuran-6-yl)methyl acetate and analogous compounds:
Key Comparative Insights:
Steric Effects: The tert-butyl group () increases steric bulk, which may reduce crystallization efficiency or binding to biological targets . Polarity: The acetonitrile group () increases polarity compared to the methyl acetate group, affecting solubility and pharmacokinetics .
Synthetic Pathways :
- Most derivatives are synthesized via substitution or condensation reactions. For example, uses propargyl bromide under mild conditions (40–50°C), while fluorinated analogs () likely require specialized reagents .
Structural and Crystallographic Differences :
- The planar structure of the acetonitrile derivative () facilitates hydrogen bonding, whereas dihydro analogs () exhibit reduced conjugation, altering UV/Vis absorption profiles .
The target compound’s ester group may offer improved metabolic stability over carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
